1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine 1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17750918
InChI: InChI=1S/C12H23N3/c1-5-15-9-12(8-13-15)14-11(4)7-6-10(2)3/h8-11,14H,5-7H2,1-4H3
SMILES:
Molecular Formula: C12H23N3
Molecular Weight: 209.33 g/mol

1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17750918

Molecular Formula: C12H23N3

Molecular Weight: 209.33 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H23N3
Molecular Weight 209.33 g/mol
IUPAC Name 1-ethyl-N-(5-methylhexan-2-yl)pyrazol-4-amine
Standard InChI InChI=1S/C12H23N3/c1-5-15-9-12(8-13-15)14-11(4)7-6-10(2)3/h8-11,14H,5-7H2,1-4H3
Standard InChI Key VTDQMLIJMFVAOG-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NC(C)CCC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with an ethyl group and at the 4-position with an amine linked to a 5-methylhexan-2-yl chain. This configuration is represented by the IUPAC name 1-ethyl-N-(5-methylhexan-2-yl)pyrazol-4-amine and the canonical SMILES string CCN1C=C(C=N1)NC(C)CCC(C)C. The three-dimensional structure is stabilized by hydrogen bonding between the amine group and the pyrazole nitrogen, as inferred from analogous pyrazole derivatives .

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₂₃N₃
Molecular Weight209.33 g/mol
IUPAC Name1-ethyl-N-(5-methylhexan-2-yl)pyrazol-4-amine
Canonical SMILESCCN1C=C(C=N1)NC(C)CCC(C)C
Standard InChIKeyVTDQMLIJMFVAOG-UHFFFAOYSA-N
Predicted LogP (Lipophilicity)~2.8 (estimated via analogs)

The compound’s lipophilicity, estimated from structural analogs like 1-ethyl-5-methyl-1H-pyrazol-4-amine (LogP ~1.5) , suggests moderate membrane permeability, a trait advantageous in drug design.

Spectroscopic Characteristics

While experimental spectral data for this compound are unavailable, pyrazole derivatives typically exhibit distinct NMR profiles:

  • ¹H NMR: Pyrazole protons resonate between δ 7.5–8.5 ppm, while ethyl and alkyl side chains appear at δ 1.0–1.5 ppm (CH₃) and δ 2.5–3.5 ppm (N–CH₂) .

  • ¹³C NMR: Pyrazole carbons are observed at δ 140–150 ppm, with aliphatic carbons in the δ 10–40 range .

Mass spectrometry of the parent ion ([M+H]⁺) would theoretically show m/z 210.3, consistent with its molecular weight.

Synthesis and Preparation

General Pyrazole Synthesis

Pyrazole cores are typically synthesized via [3+2] cycloaddition between hydrazines and 1,3-dielectrophiles such as α,β-unsaturated carbonyl compounds. For 1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine, a plausible multi-step route involves:

  • Ring Formation: Condensation of ethylhydrazine with a diketone or enone to form the pyrazole ring.

  • N-Alkylation: Introduction of the 5-methylhexan-2-yl group via nucleophilic substitution or Buchwald–Hartwig amination .

Table 2: Synthetic Routes for Analogous Pyrazoles

CompoundMethodYieldSource
N-(1H-pyrazol-4-yl)pyrimidin-2-amineBuchwald–Hartwig amination26–69%
4-methyl-1-(5-methylhexan-2-yl)-1H-pyrazol-5-amineHydrazine-carbonyl condensationNot reported

The limited yield (16–26%) observed in similar N-alkylation reactions highlights challenges in introducing bulky substituents, necessitating optimized catalysts or elevated temperatures.

Applications and Biological Relevance

Agrochemical Uses

Pyrazoles are integral to herbicides and fungicides. The compound’s lipophilicity and amine functionality could facilitate interactions with fungal cytochrome P450 enzymes, analogous to pyrazole-based agrochemicals like penthiopyrad.

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution: CDK2 inhibition potency in analogs correlates with N-alkyl chain length; bulkier groups (e.g., 5-methylhexan-2-yl) may improve selectivity .

  • Amine Position: 4-Amino substitution, as in this compound, is critical for hydrogen bonding with kinase hinge regions (e.g., Leu83 in CDK2) .

Table 3: Comparative Bioactivity of Pyrazole Analogs

CompoundCDK2 Inhibition (Ki, µM)Antiproliferative GI₅₀ (µM)Source
N-(1H-pyrazol-4-yl)pyrimidin-2-amine0.0050.158
1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amineNot testedNot tested

The absence of direct bioactivity data underscores the need for targeted assays to evaluate this compound’s therapeutic potential.

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